molecular formula C17H17NO5S B2978691 N-(2,2-di(furan-2-yl)ethyl)-3-methoxybenzenesulfonamide CAS No. 2319831-24-6

N-(2,2-di(furan-2-yl)ethyl)-3-methoxybenzenesulfonamide

Cat. No.: B2978691
CAS No.: 2319831-24-6
M. Wt: 347.39
InChI Key: AEHBWMZMGXOKRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,2-di(furan-2-yl)ethyl)-3-methoxybenzenesulfonamide is a sulfonamide derivative characterized by:

  • A 3-methoxybenzenesulfonamide core, where the methoxy group (-OCH₃) is para to the sulfonamide moiety.
  • A 2,2-di(furan-2-yl)ethyl substituent on the sulfonamide nitrogen, featuring two furan rings attached to a central ethyl chain.

Properties

IUPAC Name

N-[2,2-bis(furan-2-yl)ethyl]-3-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO5S/c1-21-13-5-2-6-14(11-13)24(19,20)18-12-15(16-7-3-9-22-16)17-8-4-10-23-17/h2-11,15,18H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEHBWMZMGXOKRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)S(=O)(=O)NCC(C2=CC=CO2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2-di(furan-2-yl)ethyl)-3-methoxybenzenesulfonamide typically involves multiple steps. One common method includes the reaction of 2,2-di(furan-2-yl)ethylamine with 3-methoxybenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2,2-di(furan-2-yl)ethyl)-3-methoxybenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The furan rings can be oxidized to form furanones.

    Reduction: The sulfonamide group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan rings may yield furanones, while reduction of the sulfonamide group can produce the corresponding amine.

Scientific Research Applications

N-(2,2-di(furan-2-yl)ethyl)-3-methoxybenzenesulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2,2-di(furan-2-yl)ethyl)-3-methoxybenzenesulfonamide involves its interaction with specific molecular targets. The furan rings and sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Sulfonamides with Methoxybenzene Moieties

Compound Name Key Structural Features Biological Activity/Findings Reference
N-(3-Methoxybenzoyl)-2-methylbenzenesulfonamide 3-Methoxybenzoyl group + methylbenzenesulfonamide Structural studies reveal planarity of the sulfonamide group, critical for crystallinity .
N-Ethyl-N-(2-methoxyphenyl)benzenesulfonamide 2-Methoxyphenyl + ethyl groups on sulfonamide nitrogen No direct bioactivity reported; used in crystallographic studies of sulfonamide derivatives .

Key Comparisons :

  • Substituents on Sulfonamide Nitrogen : The di-furan ethyl group in the target compound introduces steric bulk and lipophilicity, contrasting with simpler ethyl or benzoyl groups in analogs .

Sulfonamides with Furan-Containing Substituents

Compound Name Key Structural Features Biological Activity/Findings Reference
5-(N-(2-(Furan-2-yl)ethyl)-2,4,6-trimethylphenylsulfonamido)-2-methylpent-3-yn-2-yl pivalate Single furan-2-yl ethyl group + trimethylphenylsulfonamide Used in asymmetric catalysis; higher yields (86%) observed with bulkier ester groups .
Ranitidine Diamine Hemifumarate Furan-2-ylmethyl + dimethylamino groups Antihistamine derivative; furan enhances bioavailability and receptor targeting .

Key Comparisons :

  • Synthetic Yields : highlights that steric bulk (e.g., R-configuration in furan derivatives) improves synthetic yields (86% vs. 53%), suggesting the di-furan group in the target compound might require specialized synthetic strategies .

1,3,4-Oxadiazoles with Sulfamoyl and Furan Groups

Compound Name Key Structural Features Biological Activity/Findings Reference
LMM11 (4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide) Furan-2-yl + sulfamoyl-linked oxadiazole Antifungal activity against C. albicans via thioredoxin reductase inhibition .

Key Comparisons :

  • Sulfonamide vs. Sulfamoyl : The target’s sulfonamide group differs from LMM11’s sulfamoyl (N-linked SO₂), which may influence hydrogen-bonding capacity and enzyme inhibition mechanisms .
  • Furan Role : Both compounds use furan as a heterocyclic motif, but LMM11’s furan is part of an oxadiazole ring, whereas the target’s furans are terminal substituents, affecting spatial orientation in binding pockets .

Methoxybenzenesulfonamide in Receptor-Targeting Agents

Compound Name Key Structural Features Biological Activity/Findings Reference
Dopamine D3 Agonist (Compound 26) 3-Methoxybenzenesulfonamide + tetrahydrobenzo[d]thiazole Potent D3 receptor agonism; methoxy group optimizes receptor affinity .

Key Comparisons :

Structural and Functional Implications

Physicochemical Properties

  • Lipophilicity: The di-furan ethyl group likely increases logP compared to single-furan or non-furan sulfonamides, impacting bioavailability .

Hypothesized Bioactivity

  • Antifungal Potential: Analogous to LMM5/LMM11, the target’s sulfonamide and furan groups may inhibit fungal enzymes like thioredoxin reductase .
  • Kinase Inhibition : Furan-containing drugs like lapatinib () target tyrosine kinases, suggesting the di-furan motif could be explored in anticancer therapies .

Biological Activity

N-(2,2-di(furan-2-yl)ethyl)-3-methoxybenzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanisms of action, and various biological effects, including anticancer properties and enzyme inhibition.

The synthesis of this compound typically involves the reaction of 2,2-di(furan-2-yl)ethylamine with 3-methoxybenzenesulfonyl chloride under basic conditions. Common solvents for this reaction include dichloromethane or tetrahydrofuran, with bases like triethylamine or sodium hydroxide used to neutralize the hydrochloric acid produced during the reaction.

Table 1: Synthesis Overview

Step Reagents Conditions
12,2-di(furan-2-yl)ethylamineReact with 3-methoxybenzenesulfonyl chloride
2Triethylamine or NaOHBasic conditions in organic solvent
3Dichloromethane or THFReaction medium

The biological activity of this compound is attributed to its structural components. The furan moieties can engage in π-π stacking interactions, while the sulfonamide group is capable of forming hydrogen bonds with biological molecules. These interactions can modulate enzyme activities and influence receptor functions.

3.1 Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives containing furan rings have demonstrated significant antiproliferative activity against various cancer cell lines. One study reported that certain benzo[b]furan derivatives inhibited cancer cell growth at nanomolar concentrations (IC50 values ranging from 0.3 to 27 nM), indicating strong potential for therapeutic applications .

Table 2: Anticancer Activity Summary

Compound Cell Line IC50 (nM) Mechanism
BNC105MDA-MB-231 (Breast)1–10Induces apoptosis via tubulin binding
Compound 3gJurkat & HeLa60G2/M cell cycle arrest

3.2 Enzyme Inhibition and Protein Binding

This compound has been investigated for its role in enzyme inhibition. The compound's unique structure allows it to interact with specific enzymes, potentially leading to inhibition of their activity. Research indicates that it can serve as a valuable tool in studying enzyme kinetics and protein interactions.

4. Case Studies and Research Findings

Several studies have focused on the biological implications of compounds related to this compound:

  • Toxicity Studies : Research has shown that furan derivatives can exhibit toxic effects at high doses, primarily affecting lung tissues in animal models .
  • Cell Cycle Analysis : Compounds similar to this compound have been shown to induce G2/M phase arrest in cancer cells, which is critical for understanding their therapeutic potential .

5. Conclusion

This compound represents a promising candidate for further research due to its diverse biological activities, particularly in anticancer applications and enzyme modulation. Continued exploration of its mechanisms and effects will be essential for developing new therapeutic strategies.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.